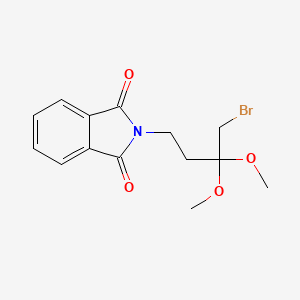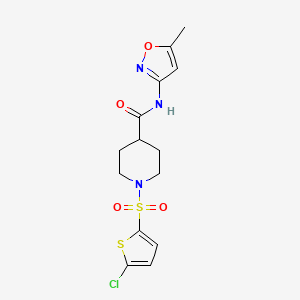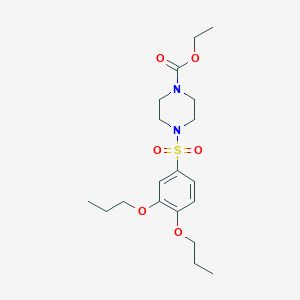
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate, also known as DPP, is a compound that belongs to the class of sulfonyl piperazine derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in cancer progression and inflammation. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to modulate pain sensation by activating or inhibiting ion channels such as TRPV1 and TRPA1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is its unique chemical structure, which allows it to target multiple pathways involved in various diseases. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is its poor solubility in aqueous solutions, which can hinder its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate research. One possible direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and bioavailability of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate in vivo to determine its potential as a therapeutic agent. Furthermore, future research can focus on identifying the exact mechanisms of action of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate and its potential as a combination therapy with other drugs. Finally, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate can be studied for its potential in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate or Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of sulfonyl piperazine derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases due to its unique chemical structure and pharmacological properties. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate exhibits anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. It has several advantages such as its unique chemical structure and low toxicity, but it also has limitations such as its poor solubility in aqueous solutions. Future research can focus on optimizing the synthesis method, studying the pharmacokinetics and bioavailability, identifying the exact mechanisms of action, and exploring its potential in other diseases.
Synthesemethoden
The synthesis of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with piperazine-1-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate as a white solid with a melting point of 130-132°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Eigenschaften
IUPAC Name |
ethyl 4-(3,4-dipropoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6S/c1-4-13-26-17-8-7-16(15-18(17)27-14-5-2)28(23,24)21-11-9-20(10-12-21)19(22)25-6-3/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUHMWZLFNERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

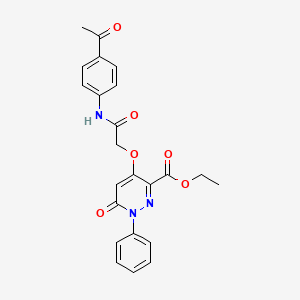

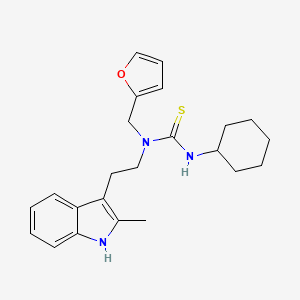
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

